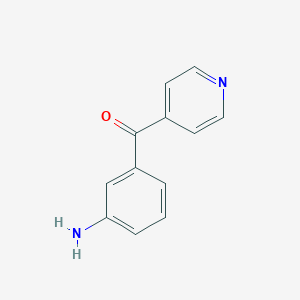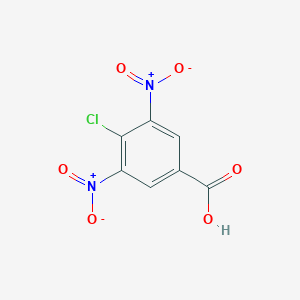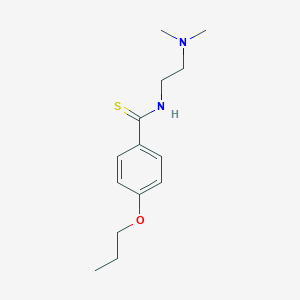
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- is a chemical compound that has been extensively studied in scientific research. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine. These actions are thought to contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce dopamine levels in the brain, which may contribute to its antipsychotic effects. Additionally, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. It has also been shown to have analgesic effects, which may be due to its inhibition of serotonin and norepinephrine reuptake.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has several advantages for use in laboratory experiments. It is readily available and can be synthesized using a well-established method. Additionally, it has been extensively studied and its mechanism of action is well-understood. However, there are also limitations to its use. It has been shown to have low bioavailability and a short half-life, which may limit its effectiveness in vivo. Additionally, it has been shown to have potential side effects, such as sedation and weight gain.
Orientations Futures
There are several future directions for research on Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio-. One area of interest is its potential use in the treatment of Parkinson's disease. It has been shown to have neuroprotective effects and may be able to slow the progression of the disease. Additionally, it may have potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Further research is needed to investigate these potential therapeutic applications. Additionally, research is needed to investigate the potential side effects of long-term use and to develop more effective formulations with improved bioavailability.
Conclusion
In conclusion, Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- is a chemical compound that has been extensively studied in scientific research. It has potential therapeutic applications for the treatment of psychiatric and neurological disorders. Its mechanism of action is well-understood, and it has been shown to have a variety of biochemical and physiological effects. While it has several advantages for use in laboratory experiments, there are also limitations to its use. Further research is needed to investigate its potential therapeutic applications and to develop more effective formulations.
Méthodes De Synthèse
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- can be synthesized through a multi-step process. The first step involves the reaction between p-propoxythioaniline and 2-dimethylaminoethyl chloride to form N-(2-dimethylaminoethyl)-p-propoxythioaniline. The second step involves the reaction between N-(2-dimethylaminoethyl)-p-propoxythioaniline and benzoyl chloride to form Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio-. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have antipsychotic, antidepressant, and analgesic effects. Additionally, it has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In laboratory experiments, Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- has been used to investigate its mechanism of action and its effects on various physiological processes.
Propriétés
Numéro CAS |
16531-44-5 |
|---|---|
Nom du produit |
Benzamide, N-(2-dimethylaminoethyl)-p-propoxythio- |
Formule moléculaire |
C14H22N2OS |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C14H22N2OS/c1-4-11-17-13-7-5-12(6-8-13)14(18)15-9-10-16(2)3/h5-8H,4,9-11H2,1-3H3,(H,15,18) |
Clé InChI |
WSINAHHNKHVZSD-UHFFFAOYSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=NCCN(C)C)S |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCN(C)C |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=S)NCCN(C)C |
Autres numéros CAS |
16531-44-5 |
Synonymes |
N-[2-(Dimethylamino)ethyl]-p-propoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



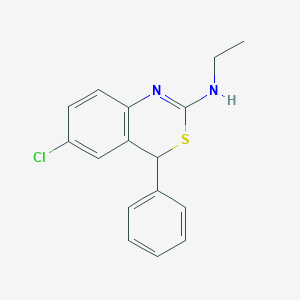
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)
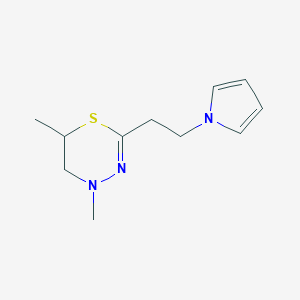

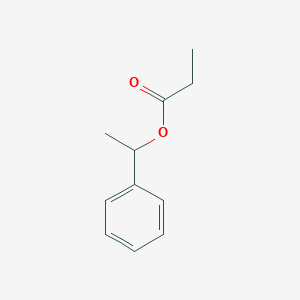
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
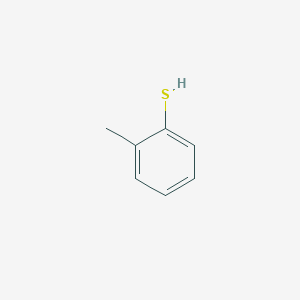
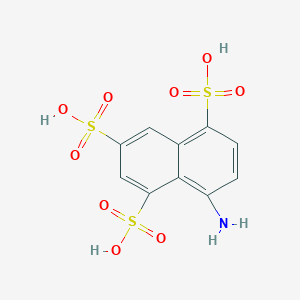
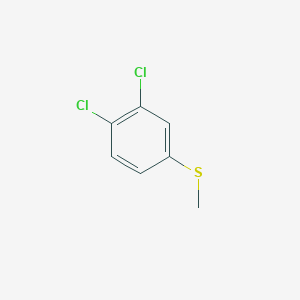
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
